molecular formula C7H10O4 B115970 (4R,5S)-2,2-Dimethyl-1,3-dioxolane-4,5-dicarbaldehyde CAS No. 146566-82-7

(4R,5S)-2,2-Dimethyl-1,3-dioxolane-4,5-dicarbaldehyde

Cat. No. B115970
M. Wt: 158.15 g/mol
InChI Key: HZJHBGXHOJVFGH-OLQVQODUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4R,5S)-2,2-Dimethyl-1,3-dioxolane-4,5-dicarbaldehyde is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is commonly referred to as DMDO and is a versatile reagent that can be used in a variety of chemical reactions.

Mechanism Of Action

DMDO is a powerful oxidizing agent that can oxidize a wide range of functional groups. Its mechanism of action involves the transfer of an oxygen atom to the substrate, resulting in the formation of an intermediate that can undergo further reactions. The reaction mechanism of DMDO is complex and depends on the specific reaction being carried out.

Biochemical And Physiological Effects

DMDO has not been extensively studied for its biochemical and physiological effects. However, it has been shown to be toxic to certain cell lines and can induce oxidative stress. Further research is needed to determine the potential toxic effects of DMDO on living organisms.

Advantages And Limitations For Lab Experiments

DMDO has several advantages as a reagent in laboratory experiments. It is a stable and easy-to-handle compound that can be stored for long periods. It is also a versatile reagent that can be used in a variety of reactions. However, DMDO has some limitations as well. It is a relatively expensive reagent and can be difficult to obtain in large quantities. It is also a powerful oxidizing agent that can be hazardous if not handled properly.

Future Directions

There are several future directions for research on DMDO. One area of interest is the development of new synthetic methods using DMDO as a reagent. Another area of interest is the study of the potential toxic effects of DMDO on living organisms. Additionally, the application of DMDO in the synthesis of new pharmaceuticals and natural products is an area of ongoing research. Overall, DMDO is a promising compound with a wide range of potential applications in scientific research.

Synthesis Methods

The synthesis of DMDO involves the reaction of dimethyl hydrazine with glyoxal in the presence of a strong acid catalyst. This reaction results in the formation of DMDO, which can be purified using various methods such as recrystallization or column chromatography. The synthesis of DMDO is relatively simple and can be carried out in a laboratory setting.

Scientific Research Applications

DMDO has been extensively studied for its potential applications in organic synthesis. It has been used as a reagent in various reactions such as the oxidation of alcohols, the epoxidation of olefins, and the synthesis of lactones. DMDO has also been used in the preparation of chiral building blocks and natural products.

properties

CAS RN

146566-82-7

Product Name

(4R,5S)-2,2-Dimethyl-1,3-dioxolane-4,5-dicarbaldehyde

Molecular Formula

C7H10O4

Molecular Weight

158.15 g/mol

IUPAC Name

(4S,5R)-2,2-dimethyl-1,3-dioxolane-4,5-dicarbaldehyde

InChI

InChI=1S/C7H10O4/c1-7(2)10-5(3-8)6(4-9)11-7/h3-6H,1-2H3/t5-,6+

InChI Key

HZJHBGXHOJVFGH-OLQVQODUSA-N

Isomeric SMILES

CC1(O[C@@H]([C@@H](O1)C=O)C=O)C

SMILES

CC1(OC(C(O1)C=O)C=O)C

Canonical SMILES

CC1(OC(C(O1)C=O)C=O)C

synonyms

1,3-Dioxolane-4,5-dicarboxaldehyde, 2,2-dimethyl-, cis- (9CI)

Origin of Product

United States

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